molecular formula C19H13F4N3O3 B2936448 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 867041-33-6

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2936448
CAS No.: 867041-33-6
M. Wt: 407.325
InChI Key: CDAHHMYSKXWLQL-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4Z)-4-[(4-Fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic heterocyclic compound featuring an imidazolidinone core substituted with a fluorophenyl methylidene group and an acetamide moiety linked to a trifluoromethylphenyl group. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization steps, with structural validation via spectroscopic methods such as NMR, IR, and mass spectrometry.

Properties

IUPAC Name

2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O3/c20-12-7-5-11(6-8-12)9-15-17(28)26(18(29)25-15)10-16(27)24-14-4-2-1-3-13(14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHHMYSKXWLQL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex structure featuring an imidazolidinone core with fluorinated aromatic substituents. Its molecular formula is C18H15F3N2O3C_{18}H_{15}F_3N_2O_3, and it exhibits significant lipophilicity due to the presence of fluorine atoms, which enhances its ability to penetrate biological membranes.

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. A study on related compounds demonstrated that modifications in the molecular structure, particularly the introduction of trifluoromethyl groups, significantly enhanced anticonvulsant activity in animal models. The most potent derivatives showed efficacy in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting a strong potential for treating epilepsy .

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES EfficacyscPTZ Efficacy
14100PositivePositive
19300HighModerate
24100PositiveNegative

The proposed mechanism involves the modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability. The incorporation of fluorinated groups appears to enhance binding affinity to these channels, thereby stabilizing their inactive state and preventing excessive neuronal firing .

Antitumor Activity

Further investigations have revealed potential antitumor properties. A related compound was identified as a potent inhibitor of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). This compound demonstrated efficacy against both wild-type and drug-resistant mutant forms of c-KIT, showcasing its therapeutic promise in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of fluorine atoms is crucial for enhancing biological activity. The unique properties imparted by fluorine—such as increased metabolic stability and altered lipophilicity—contribute significantly to the pharmacological profiles observed in various assays .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FIncreased potency
Trifluoromethyl groupEnhanced CNS penetration
Imidazolidinone coreCritical for anticonvulsant activity

Case Studies

  • Anticonvulsant Screening : In a controlled study using MES and scPTZ models, several derivatives were tested for their protective effects against seizures. Compounds with trifluoromethyl substitutions consistently outperformed their non-fluorinated counterparts.
  • Antitumor Efficacy : A novel c-KIT inhibitor derived from this class was tested in vivo, demonstrating significant tumor reduction in GIST models resistant to conventional therapies. This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Comparison with Similar Compounds

Structural Insights :

  • The imidazolidinone core in the target compound contrasts with the triazole ring in [7–9], impacting electronic distribution and hydrogen-bonding capacity.
  • The trifluoromethylphenyl group in the acetamide side chain enhances lipophilicity compared to the sulfonylbenzene moieties in [4–9] .

Comparison with [4–15] from

  • Hydrazinecarbothioamides [4–6] : Synthesized via nucleophilic addition of hydrazides to isothiocyanates, retaining a C=S group (IR: 1243–1258 cm⁻¹) .
  • Triazole-Thiones [7–9] : Derived from [4–6] via base-mediated cyclization, eliminating the carbonyl group (IR: absence of 1663–1682 cm⁻¹ band) .
  • S-Alkylated Triazoles [10–15] : Produced by alkylation with α-halogenated ketones, contrasting with the target compound’s acetamide linkage.

Spectroscopic Characterization

IR Spectral Data

Compound Type Key IR Bands (cm⁻¹) Interpretation
Target Compound ~1660–1700 (C=O imidazolidinone), ~1250–1300 (C-F) Confirms carbonyl and fluorinated groups
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O), 3150–3319 (N-H) Validates thioamide and hydrazine groups
Triazole-Thiones [7–9] 1247–1255 (C=S), 3278–3414 (N-H), absence of 1663–1682 (C=O) Confirms thione tautomer and cyclization

NMR and MS

  • 1H-NMR : The target compound’s aromatic protons (4-fluorophenyl and trifluoromethylphenyl) would resonate at δ 7.0–8.0 ppm, distinct from the sulfonylbenzene protons in [4–15] (δ 7.5–8.5 ppm) .
  • 13C-NMR: The trifluoromethyl carbon (δ ~120 ppm, q, J = 280 Hz) serves as a diagnostic marker.

Physicochemical and Pharmacological Properties

Property Target Compound Triazole-Thiones [7–9] Hydrazinecarbothioamides [4–6]
Lipophilicity (LogP) High (CF₃ group) Moderate (SO₂ group) Moderate (C=S and SO₂ groups)
Metabolic Stability Enhanced (fluorine and CF₃) Variable (depends on X substituent) Lower (reactive C=S group)
Bioactivity Potential kinase inhibition (speculative) Antifungal/antibacterial (reported in analogs) Unstable for direct use (precursors)

Notes:

  • The target compound’s fluorine and trifluoromethyl groups may improve blood-brain barrier penetration compared to sulfonyl-containing analogs .
  • Triazole-thiones [7–9] exhibit tautomerism, which could influence their binding modes in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.